tert-butyl N-(4-sulfanylphenyl)carbamate
Overview
Description
Tert-butyl N-(4-sulfanylphenyl)carbamate (TBSPC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent, which can be used as a catalyst, an initiator, or a coupling agent in numerous reactions. TBSPC is also known as tert-butylsulfanyl-2-phenylcarbamate and is commonly used in the synthesis of a variety of compounds.
Scientific Research Applications
Organic Synthesis Building Blocks
Tert-butyl N-(4-sulfanylphenyl)carbamate and its derivatives have been explored for their utility as building blocks in organic synthesis. Research conducted by Guinchard, Vallée, and Denis (2005) demonstrated that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared easily from aldehydes and tert-butyl N-hydroxycarbamate. These compounds exhibit behavior similar to N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines, indicating their potential as versatile components in synthetic organic chemistry (Guinchard, Vallée, & Denis, 2005).
Catalyst Development and Synthesis
Studies on tert-butyl carbamate derivatives have explored their application in the development of catalysts. For instance, research by Zhang, Jia, Sagamanova, Pericàs, and Walsh (2015) employed tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions. This demonstrated the compound's potential in facilitating product isolation in high purity, a critical aspect in catalyst development (Zhang et al., 2015).
Application in Enantioselective Synthesis
Research has also focused on the application of this compound in enantioselective synthesis. For example, Yang, Pan, and List (2009) discussed the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions. This highlights the importance of such compounds in synthesizing chiral amino carbonyl compounds, which are significant in various pharmaceutical and chemical syntheses (Yang, Pan, & List, 2009).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound derivatives have been studied for their role in facilitating specific reactions. Crespo-Corral et al. (2008) explored the reaction of potassium tert-butoxide with carbamate herbicides, demonstrating the utility of tert-butyl carbamate derivatives in enhancing the detection of herbicide residues in environmental samples. This research is pivotal for understanding and improving methods in environmental monitoring and analysis (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-sulfanylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h4-7,15H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNFLXZNSOQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852448-31-8 | |
Record name | tert-butyl N-(4-sulfanylphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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